
2,2,3-Trimethylbut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by its unique structure, which includes a butenol backbone with three methyl groups attached, making it a highly branched molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-en-1-ol typically involves the reaction of isobutyraldehyde with acetone in the presence of a base catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar aldol condensation process, but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3-Trimethylbut-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, Ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethylbut-3-en-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving alcohols.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethylbut-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of different metabolites. These metabolites can then participate in further biochemical processes, influencing cellular functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,2,4-Trimethyl-1,3-pentanediol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Comparison: 2,2,3-Trimethylbut-3-en-1-ol is unique due to its highly branched structure and the presence of a double bond in the butenol backbone. This structural feature distinguishes it from other similar compounds, which may have different branching patterns or lack the double bond. The unique structure of this compound contributes to its distinct chemical reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2,2,3-trimethylbut-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h8H,1,5H2,2-4H3 |
InChI-Schlüssel |
KZDIANLKFXXHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


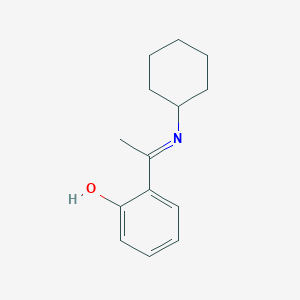
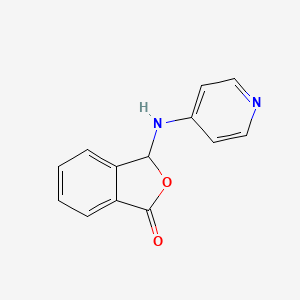

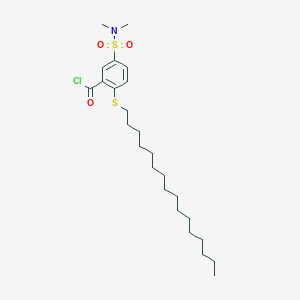

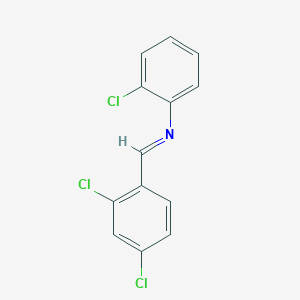

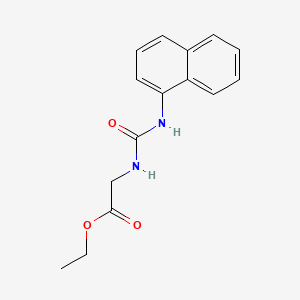
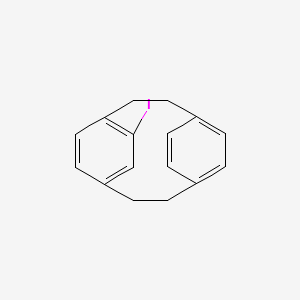
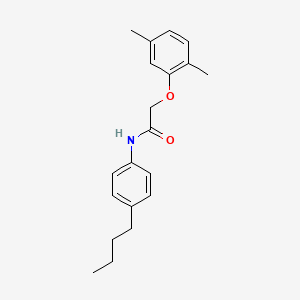
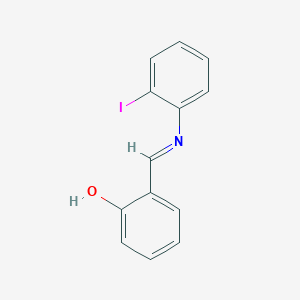

![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

